2-chloro-N-(4-{4-methyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)benzamide
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Overview
Description
2-chloro-N-(4-{4-methyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)benzamide is a complex organic compound that features a benzamide core substituted with a triazole ring, a naphthalene moiety, and a chlorine atom
Preparation Methods
The synthesis of 2-chloro-N-(4-{4-methyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)benzamide typically involves multiple steps, including the formation of the triazole ring, the introduction of the naphthalene moiety, and the final coupling with the benzamide core. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
2-chloro-N-(4-{4-methyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)benzamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It may be used in the study of enzyme inhibition or as a probe in biochemical assays.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The triazole ring and the naphthalene moiety play crucial roles in binding to these targets, while the benzamide core may facilitate the overall stability and specificity of the interaction. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar compounds include other benzamide derivatives and triazole-containing molecules. Compared to these, 2-chloro-N-(4-{4-methyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Some similar compounds include:
- 2-chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- 2-chloro-4-methyl-5-nitropyridine .
Properties
IUPAC Name |
2-chloro-N-[4-[4-methyl-5-(naphthalen-1-ylmethylsulfanyl)-1,2,4-triazol-3-yl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21ClN4OS/c1-32-25(19-13-15-21(16-14-19)29-26(33)23-11-4-5-12-24(23)28)30-31-27(32)34-17-20-9-6-8-18-7-2-3-10-22(18)20/h2-16H,17H2,1H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBRIDVDYCPQJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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